molecular formula C8H11F3N2 B1528504 1-Butyl-3-(trifluoromethyl)pyrazole CAS No. 1426958-36-2

1-Butyl-3-(trifluoromethyl)pyrazole

Cat. No.: B1528504
CAS No.: 1426958-36-2
M. Wt: 192.18 g/mol
InChI Key: BOHNJAUMOOXBJP-UHFFFAOYSA-N
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Description

1-Butyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a butyl group at position 1, and a trifluoromethyl group at position 3. This compound belongs to the pyrazole family, which is known for its diverse biological and chemical properties. Pyrazoles have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and material science .

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1-Butyl-3-(trifluoromethyl)pyrazole.

Mode of Action

It’s known that pyrazoles exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with targets . This could potentially apply to this compound as well.

Biochemical Pathways

Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry , suggesting that they may interact with and affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it can be inferred that this compound may have a range of potential effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-(trifluoromethyl)pyrazole can be synthesized through various methods. One common approach involves the reaction of 1-butylhydrazine with trifluoroacetylacetone under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the pyrazole ring .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1-Butyl-3-methylpyrazole: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Butyl-3-phenylpyrazole: Contains a phenyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

    1-Butyl-3-chloropyrazole:

Uniqueness: 1-Butyl-3-(trifluoromethyl)pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-butyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2/c1-2-3-5-13-6-4-7(12-13)8(9,10)11/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHNJAUMOOXBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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